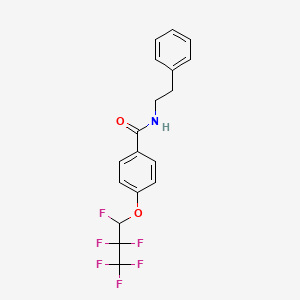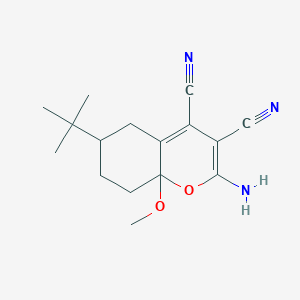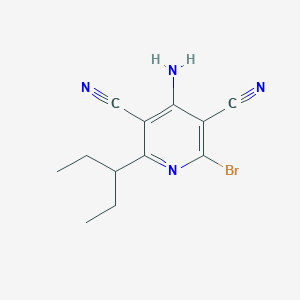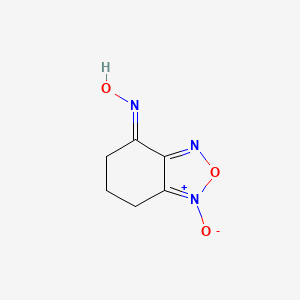
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide is a synthetic organic compound characterized by the presence of a hexafluoropropoxy group and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the hexafluoropropoxy group: This can be achieved by reacting a suitable precursor with hexafluoropropanol under acidic or basic conditions.
Attachment of the phenylethyl group: This step involves the reaction of the intermediate with 2-phenylethylamine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzoylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for its potential interactions with biological targets.
Industry: As a specialty chemical in the production of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)aniline
- 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)phenol
Uniqueness
The uniqueness of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C18H15F6NO2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C18H15F6NO2/c19-16(17(20,21)18(22,23)24)27-14-8-6-13(7-9-14)15(26)25-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,25,26) |
InChI Key |
QCXHTJVTCHDAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11057661.png)
![N-[2-(1-adamantyloxy)ethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B11057670.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057681.png)
![Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057699.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)
![N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide](/img/structure/B11057711.png)

![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)





